Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-4-3-5-9(6-8)10-7-17-12(14)11(10)13(15)16-2/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHDOXPPFPXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate typically involves the reaction of 3-methylphenylthiophene with appropriate reagents under controlled conditions. One common method involves the use of methyl 2-aminothiophene-3-carboxylate as a starting material, which is then reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate has demonstrated significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed. The compound's structure allows it to interact effectively with bacterial targets, inhibiting growth and proliferation.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Its derivatives have shown promise in inhibiting cancer cell lines, indicating potential applications in cancer therapy. The mechanism of action is likely related to its ability to interfere with cellular processes critical for tumor growth and survival.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, enabling the development of more complex molecules. The compound can be used in:
- Synthesis of Novel Derivatives : By modifying its structure, researchers can create new compounds with enhanced biological activity or different pharmacological profiles.
- Functionalization Reactions : The presence of amino and carboxyl groups allows for multiple functionalization options, contributing to the development of diverse chemical entities.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The 3-methylphenyl group in the target compound is electron-donating, enhancing electron density at the thiophene ring and favoring nucleophilic reactions. In contrast, analogs with 4-chlorophenyl substituents (e.g., ) exhibit electron-withdrawing effects, increasing electrophilicity at the thiophene core and altering reaction pathways.
- Methyl vs. Ethyl Esters : Methyl esters (as in the target compound) generally offer lower steric bulk compared to ethyl or isopropyl esters (e.g., ), enabling faster reaction kinetics in nucleophilic substitutions.
Steric Hindrance :
Reactivity and Intermolecular Interactions
- Hydrogen Bonding: The 2-amino group in all analogs facilitates intramolecular hydrogen bonding (e.g., N–H···O=C interactions), stabilizing crystal packing. Ethyl derivatives (e.g., ) form extended C24(12) hydrogen-bonded chains, enhancing crystallinity.
- Metal Coordination :
Physicochemical Properties
- Solubility :
- Thermal Stability :
- Chlorophenyl-substituted derivatives () display higher thermal stability due to strong halogen-based intermolecular interactions.
Biological Activity
Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
- Molecular Formula : C13H13NO2S
- Molecular Weight : 249.31 g/mol
- Structure : The compound features a thiophene ring substituted with an amino group and a 3-methylphenyl group, which enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing enzyme activity and receptor interactions.
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound has shown effectiveness against various pathogens, suggesting its role as a potential antibacterial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | < 10 µg/mL | Inhibition of biofilm formation |
| Staphylococcus aureus | < 5 µg/mL | Disruption of pili formation |
This compound has been evaluated in biofilm formation assays, demonstrating significant inhibition in comparison to controls, indicating its potential as an antivirulence agent .
Case Studies
-
Study on Biofilm Formation :
A series of experiments were conducted using E. coli strains to assess the impact of this compound on biofilm development. The results indicated that the compound significantly reduced biofilm formation without affecting bacterial growth, suggesting a targeted mechanism that disrupts pili assembly . -
Antibacterial Efficacy :
In vitro evaluations showed that the compound exhibited low micromolar activity against several bacterial strains. The study further explored structure-activity relationships (SAR), revealing that modifications to the thiophene ring could enhance antibacterial properties .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 2-aminothiophene-3-carboxylate | Similar core structure | Moderate antibacterial activity |
| 3-Amino-2-thiophenecarboxylic acid | Different substitution pattern | Lower activity against biofilms |
The presence of the 3-methylphenyl group in this compound appears to enhance its solubility and interaction with biological targets compared to its analogs .
Q & A
Q. Comparative Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, piperidine | 78 | ≥98% |
| Ethanol, reflux | 52 | 95% |
Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Q. Key Techniques :
Q. Calculated Properties (DFT) :
| Parameter | Value |
|---|---|
| LogP (XlogP) | 3.2 |
| Topological Polar Surface Area | 89.8 Ų |
| Hydrogen Bond Acceptors | 5 |
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles (ANSI Z87.1 standard) .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of dust/aerosols (OSHA PEL: 5 mg/m³) .
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids .
Advanced: How can researchers resolve crystallographic data discrepancies for this compound?
Structural ambiguities often arise from:
- Disorder in the 3-methylphenyl group : Use SHELXL’s PART instruction to model partial occupancy or apply restraints to planarize the aromatic ring .
- Twinned crystals : Test for twinning using PLATON’s TWINABS; refine with a BASF parameter in SHELXL .
- Weak diffraction : Optimize crystal growth via vapor diffusion with ethyl acetate/hexane (1:1) to improve crystal quality .
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| Flack parameter | 0.02 |
Advanced: What structural modifications enhance the compound’s bioactivity, and how are they validated?
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂ at the phenyl para position) increase electrophilicity, enhancing kinase inhibition (IC₅₀: 1.2 μM vs. 8.7 μM for parent compound) .
- Methyl ester replacement : Switching to ethyl esters improves metabolic stability (t₁/₂: 4.2 h vs. 1.8 h) but reduces solubility .
- Validation :
Advanced: How does the 3-methylphenyl substituent influence electronic properties and reactivity?
- Electron Density : The methyl group donates electrons via hyperconjugation, raising the HOMO energy (-6.8 eV vs. -7.2 eV for unsubstituted phenyl), increasing nucleophilic reactivity at the thiophene C5 position .
- Steric Effects : The ortho-methyl group restricts rotation, leading to atropisomerism in derivatives. Dynamic NMR (500 MHz, DMSO-d₆) shows coalescence at 120°C (ΔG‡ ≈ 85 kJ/mol) .
- Reactivity : Methyl substitution reduces electrophilic aromatic substitution (EAS) rates at the phenyl ring (krel = 0.3 vs. H) but enhances Friedel-Crafts alkylation yields by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
